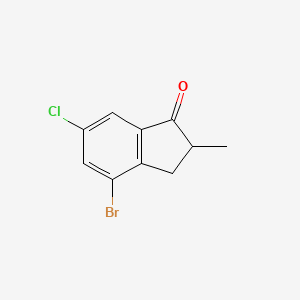
4-Bromo-6-chloro-2-methylindan-1-one
Cat. No. B1454346
Key on ui cas rn:
869063-68-3
M. Wt: 259.52 g/mol
InChI Key: CVXGMAVISVVNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07550544B2
Procedure details


To a solution of 116 g (0.52 mol) of 4-bromo-6-chloro-2-methyl-1-indanone in 950 ml of THF-methanol (2:1, vol.), 38.3 g (1.02 mol) of NaBH4 were added in small portions for 2 h at −5° C. (Caution: temperature must be lower 0° C.). The mixture was stirred overnight at ambient temperature. The resulting mixture was poured on 1000 cm3 of ice and acidified with 10% HCl to pH=4. The organic layer was separated and the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether. This combined extract was dried over K2CO3 and evaporated to dryness. To the residue 1500 ml of toluene were added and the resulting toluene solution was treated with catalytic amount of pTolSO3H (ca. 2 g) for 2 h at reflux. Then this mixture was cooled to room temperature and passed through a short Silica Gel 60 column (40-63 μm, d 60 mm, 1 40 mm). This column was additionally eluted with 250 ml of toluene. The combined extract was evaporated to dryness. Fractional distillation gave a mixture of the title indenes, b.p. 104-108° C./5 mm Hg. Yield 100 g (93%) of colorless solid.


Name
THF methanol
Quantity
950 mL
Type
solvent
Reaction Step One

[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Two


[Compound]
Name
indenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
colorless solid
Quantity
100 g
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9](Cl)[CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH3:13])[C:6]2=O.[BH4-].[Na+].Cl>C1COCC1.CO>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5]([CH3:13])=[CH:6]2 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
116 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2CC(C(C2=CC(=C1)Cl)=O)C
|
|
Name
|
|
|
Quantity
|
38.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
THF methanol
|
|
Quantity
|
950 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.CO
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
[Compound]
|
Name
|
indenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
colorless solid
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred overnight at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This combined extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over K2CO3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue 1500 ml of toluene were added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting toluene solution was treated with catalytic amount of pTolSO3H (ca. 2 g) for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then this mixture was cooled to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
This column was additionally eluted with 250 ml of toluene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated to dryness
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Fractional distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
